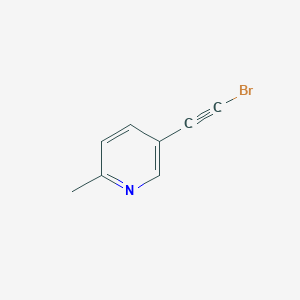

5-(Bromoethynyl)-2-methylpyridine

Description

Properties

CAS No. |

218431-39-1 |

|---|---|

Molecular Formula |

C8H6BrN |

Molecular Weight |

196.04 g/mol |

IUPAC Name |

5-(2-bromoethynyl)-2-methylpyridine |

InChI |

InChI=1S/C8H6BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,1H3 |

InChI Key |

NWZAAUHDLVPBNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C#CBr |

Origin of Product |

United States |

Foundational & Exploratory

5-(Bromoethynyl)-2-methylpyridine chemical properties and structure

An In-Depth Technical Guide to 5-(Bromoethynyl)-2-methylpyridine: Structural Dynamics and Cross-Coupling Methodologies

Executive Summary

In modern synthetic organic chemistry and materials science, the precise construction of complex conjugated systems relies heavily on highly functionalized building blocks. 5-(Bromoethynyl)-2-methylpyridine represents a specialized, high-value electrophilic alkyne. By replacing the terminal hydrogen of an alkyne with a bromine atom, the inherent polarity of the alkyne is inverted (umpolung). This transformation shifts the molecule from a traditional nucleophile (as seen in standard Sonogashira couplings) to a potent electrophile. This guide explores the physicochemical properties, structural causality, and advanced catalytic applications of 5-(bromoethynyl)-2-methylpyridine, providing researchers with self-validating protocols for its synthesis and utilization.

Structural & Physicochemical Profiling

The chemical behavior of 5-(bromoethynyl)-2-methylpyridine is dictated by the synergistic electronic effects of its three core structural motifs:

-

The Pyridine Ring: Acts as an electron-withdrawing group via induction and resonance. This electron deficiency significantly enhances the electrophilicity of the attached bromoethynyl moiety, making it highly susceptible to attack by nucleophilic transition-metal complexes[1].

-

The C2-Methyl Group: Provides steric shielding to the adjacent pyridine nitrogen, modulating its coordination ability with transition metals. It also slightly increases the basicity of the ring compared to an unsubstituted pyridine, tuning the molecule's solubility and pKa.

-

The Bromoethynyl Group (-C≡C-Br): The active functional site. The weak C-Br bond (compared to a C-H bond) serves as an excellent leaving group in oxidative addition or migratory insertion pathways[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the target compound and its direct precursor, 5-ethynyl-2-methylpyridine[3],[4].

| Property | Value |

| Chemical Name | 5-(Bromoethynyl)-2-methylpyridine |

| Precursor CAS Number | 1945-85-3 (5-Ethynyl-2-methylpyridine) |

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.05 g/mol |

| Precursor Molecular Weight | 117.15 g/mol |

| LogP (Estimated) | ~2.5 |

| H-Bond Acceptors | 1 (Pyridine Nitrogen) |

| H-Bond Donors | 0 |

| Storage Conditions | 2–8 °C, stored under nitrogen, protected from light |

Mechanistic Utility in Catalysis

The strategic advantage of 5-(bromoethynyl)-2-methylpyridine lies in its ability to bypass the limitations of terminal alkynes.

Cadiot-Chodkiewicz Heterocoupling: When synthesizing unsymmetrical diynes, reacting two different terminal alkynes typically results in a statistical mixture of homocoupled (Glaser coupling) and heterocoupled products. By utilizing a bromoalkyne as one of the coupling partners, the reaction is forced down a selective heterocoupling pathway, yielding the desired unsymmetrical diyne with high fidelity[5],.

Inverse-Sonogashira Coupling: Traditional Sonogashira reactions couple a terminal alkyne with an aryl halide. In late-stage functionalization, it is often more strategic to perform a C(sp2)-H activation on an unhalogenated arene. The "Inverse-Sonogashira" methodology utilizes Rhodium or Iridium catalysts to activate a C-H bond, which then attacks the electrophilic bromoalkyne[6]. The bromoalkyne acts as the formal oxidant and alkyne source, releasing HBr as the byproduct.

Experimental Workflows & Protocols

Protocol A: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

This protocol details the silver-catalyzed electrophilic bromination of 5-ethynyl-2-methylpyridine.

Causality of Reagents: Silver nitrate (AgNO3) is used catalytically to form a transient silver acetylide intermediate. This significantly lowers the activation energy for halogen exchange. N-Bromosuccinimide (NBS) is selected as a mild, controlled source of electrophilic bromine (Br+). The reaction must be performed in the dark; exposure to light induces the homolytic cleavage of NBS into bromine radicals, which would cause unwanted allylic bromination at the C2-methyl group[7].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, foil-wrapped Schlenk flask (to exclude light), dissolve 5-ethynyl-2-methylpyridine (1.0 equiv, 10 mmol) in anhydrous acetone (25 mL) under a nitrogen atmosphere.

-

Catalyst Addition: Add AgNO3 (0.05 equiv, 0.5 mmol) in one portion. Stir for 10 minutes at 20 °C to allow the formation of the silver acetylide complex. The solution may become slightly cloudy.

-

Bromination: Add NBS (1.2 equiv, 12 mmol) portion-wise over 15 minutes to prevent rapid exothermic spiking.

-

Monitoring: Stir the reaction at 20 °C for 3 hours. Validate reaction progress via TLC (Hexane/EtOAc 4:1). The bromoalkyne will appear as a distinct, less polar spot compared to the terminal alkyne.

-

Quenching & Workup: Once complete, concentrate the mixture in vacuo. Resuspend the crude residue in petroleum ether (50 mL) and filter through a short pad of Celite to remove the precipitated silver bromide (AgBr) and succinimide byproducts.

-

Isolation: Concentrate the filtrate under a stream of nitrogen to afford the pure 5-(bromoethynyl)-2-methylpyridine. Store immediately at 4 °C under inert gas.

Caption: Workflow for the silver-catalyzed electrophilic bromination of 5-ethynyl-2-methylpyridine.

Protocol B: Rh-Catalyzed Inverse-Sonogashira C-H Alkynylation

This protocol utilizes 5-(bromoethynyl)-2-methylpyridine to install an alkynyl group onto an unactivated arene via directed C-H activation[6].

Causality of Reagents: The [Cp*RhCl2]2 precatalyst is activated by Silver Carbonate (Ag2CO3). Ag2CO3 serves a dual, self-validating purpose: it abstracts the chloride ligands from Rh to generate the highly active cationic Rh(III) species, and it acts as an insoluble base to neutralize the HBr generated during the β-bromide elimination step, driving the catalytic cycle forward[6].

Step-by-Step Methodology:

-

Setup: In a dry pressure tube, combine the directing-group-bearing arene substrate (0.2 mmol), 5-(bromoethynyl)-2-methylpyridine (0.3 mmol, 1.5 equiv),[Cp*RhCl2]2 (0.01 mmol, 5 mol%), and Ag2CO3 (0.4 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 45 °C in an oil bath for 16 hours. The mild temperature is critical; exceeding 60 °C promotes the thermal degradation of the bromoalkyne.

-

Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove the silver salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel to isolate the alkynylated product.

Caption: Rh-catalyzed inverse-Sonogashira catalytic cycle utilizing bromoalkynes for C-H alkynylation.

References

-

Title: 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Towards Cobalt Polyyne Rotaxanes (Bromoethynyl Synthesis Protocols) Source: University of Oxford Research Archive URL: [Link]

-

Title: Copper Catalyzed the Cross-Coupling Reaction of Arylthioaluminum Reagents with Alkynyl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Cadiot–Chodkiewicz heterocouplings & Product Class 1: Linear Conjugated Diynes Source: Thieme Connect URL: [Link]

Sources

- 1. "SYNTHESIS OF SOME N-OXIDES OF PYRIDYLACETHYLENE AMINES BASED ON 2-METH" by Abduvakhab IKRAMOV, Odiljon ZIYADULLAYEV et al. [cce.researchcommons.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]

An In-depth Technical Guide to 5-(Bromoethynyl)-2-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Bromoethynyl)-2-methylpyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of the reactive bromoalkyne moiety allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 5-(Bromoethynyl)-2-methylpyridine, including its synthesis via a Sonogashira cross-coupling reaction, its predicted physicochemical properties, and its potential applications in drug discovery and organic synthesis. Detailed experimental protocols, safety considerations, and characterization data are also presented to facilitate its use in a research setting.

Introduction and Core Concepts

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1] Their ability to act as hydrogen bond acceptors and engage in various intermolecular interactions makes them privileged structures in the design of biologically active molecules. The introduction of an ethynyl group to the pyridine ring further enhances its utility, providing a rigid linker that can be used to probe protein binding pockets and construct complex molecular frameworks.

5-(Bromoethynyl)-2-methylpyridine is a particularly interesting derivative due to the presence of the bromoalkyne functionality. This group is a versatile handle for a variety of chemical transformations, including further cross-coupling reactions, click chemistry, and nucleophilic additions. This reactivity profile makes 5-(Bromoethynyl)-2-methylpyridine a valuable intermediate for the synthesis of novel pharmaceutical agents and advanced materials.

A direct CAS number for 5-(Bromoethynyl)-2-methylpyridine is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. This guide, therefore, provides a scientifically robust, proposed synthetic route from commercially available starting materials, enabling researchers to access this valuable compound.

Physicochemical Properties and Characterization

The predicted physicochemical properties of 5-(Bromoethynyl)-2-methylpyridine are summarized in the table below. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 200.05 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, ethyl acetate) and have low solubility in water. |

| Boiling Point | Estimated to be >200 °C |

| Melting Point | Not available |

Spectroscopic Characterization:

The structural confirmation of synthesized 5-(Bromoethynyl)-2-methylpyridine would rely on a combination of standard spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 80-100 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.[2][3] The C-Br stretching vibration is also expected to be present.

-

HRMS (High-Resolution Mass Spectrometry): HRMS will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Synthesis of 5-(Bromoethynyl)-2-methylpyridine

The most logical and efficient synthetic route to 5-(Bromoethynyl)-2-methylpyridine is via a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5] In this case, the readily available 5-bromo-2-methylpyridine will be coupled with a suitable bromo-alkyne precursor.

Sources

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethynylpyridine dimers: IR spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

Comprehensive Physicochemical and Synthetic Profiling of 5-(Bromoethynyl)-2-methylpyridine

Executive Summary

The functionalization of terminal alkynes is a cornerstone of modern synthetic organic chemistry, providing versatile building blocks for complex molecule assembly. 5-(Bromoethynyl)-2-methylpyridine is a highly reactive, halogenated alkyne derivative of 5-ethynyl-2-methylpyridine. It serves as a critical intermediate in advanced cross-coupling reactions, medicinal chemistry scaffolding, and materials science.

This technical guide provides an in-depth analysis of the molecular properties of 5-(Bromoethynyl)-2-methylpyridine, details the mechanistic rationale behind its synthesis, and outlines a self-validating experimental protocol designed to maximize yield while suppressing unwanted side reactions.

Physicochemical Properties & Structural Identity

To effectively utilize 5-(Bromoethynyl)-2-methylpyridine in synthetic workflows, researchers must first understand its foundational quantitative metrics. The molecule consists of a pyridine ring substituted with a methyl group at the C2 position and a bromoethynyl moiety at the C5 position.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound, calculated based on its atomic composition.

| Property | Value | Rationale / Significance |

| Chemical Formula | C₈H₆BrN | Core atomic composition derived from the 2-methylpyridine scaffold and the bromoethynyl group. |

| Molecular Weight | 196.05 g/mol | Essential for precise stoichiometric calculations in cross-coupling methodologies. |

| Monoisotopic Mass | 194.968 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation (based on the ⁷⁹Br isotope). |

| LogP (Estimated) | ~2.8 - 3.2 | Indicates moderate lipophilicity, relevant for chromatographic purification and ADME profiling. |

| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen serves as the sole H-bond acceptor. |

| Hydrogen Bond Donors | 0 | The absence of H-bond donors increases solubility in aprotic organic solvents. |

Mechanistic Synthesis Pathways

The synthesis of 1-bromoalkynes from terminal alkynes requires highly chemoselective conditions. Direct bromination with elemental bromine (Br₂) often leads to the unwanted addition of bromine across the triple bond, yielding dibromoalkenes. To bypass this, the standard and most efficient methodology employs N-Bromosuccinimide (NBS) in the presence of a catalytic amount of Silver Nitrate (AgNO₃) [1][2].

Causality of Reagent Selection

-

Silver Nitrate (AgNO₃): Terminal alkynes like 5-ethynyl-2-methylpyridine are relatively unreactive toward mild electrophiles. The addition of Ag⁺ facilitates the deprotonation of the terminal alkyne to form a transient silver acetylide intermediate . This intermediate significantly increases the nucleophilicity of the alkynyl carbon[3].

-

N-Bromosuccinimide (NBS): NBS acts as a mild, controlled source of electrophilic bromine (Br⁺). By using NBS instead of Br₂, the local concentration of Br⁺ is kept low, preventing over-bromination.

-

Exclusion of Light: The reaction must be conducted in the dark (e.g., wrapping the flask in aluminum foil). Light can trigger the homolytic cleavage of NBS, generating bromine radicals (Br•). In the case of 5-ethynyl-2-methylpyridine, radical pathways would lead to the competitive Wohl-Ziegler bromination of the benzylic 2-methyl group, destroying the chemoselectivity of the reaction.

Mechanistic Visualization

Mechanistic pathway of silver-catalyzed terminal alkyne bromination.

Applications in Drug Development & Materials Science

The bromoethynyl functional group is a highly privileged motif in advanced organic synthesis. For drug development professionals, 5-(bromoethynyl)-2-methylpyridine acts as a linchpin for several critical transformations:

-

Cadiot-Chodkiewicz Coupling: The bromoalkyne can be coupled with other terminal alkynes in the presence of Cu(I) salts and an amine base to form unsymmetrical conjugated diynes. These diynes are prevalent in natural product synthesis and rigid molecular scaffolds.

-

Halo-Click Chemistry (CuAAC): Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition yields 1,4-disubstituted triazoles. Utilizing a 1-bromoalkyne in the CuAAC reaction yields 5-bromo-1,2,3-triazoles . The retained bromine atom at the C5 position of the triazole ring can undergo subsequent Suzuki or Stille cross-couplings, allowing for the rapid generation of highly substituted, biologically active triazole libraries.

-

Suzuki-Miyaura Alkynylations: Bromoalkynes can be directly coupled with arylboronic acids using palladium catalysis, providing a robust route to internal alkynes without the need for the strongly basic conditions often required in Sonogashira couplings.

Standardized Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating specific visual and chromatographic checkpoints, researchers can ensure the integrity of the reaction without relying solely on post-reaction NMR analysis[1][2].

Materials Required

-

Substrate: 5-ethynyl-2-methylpyridine (1.0 equiv, e.g., 1.0 mmol, 117.15 mg)

-

Reagents: N-Bromosuccinimide (1.1 - 1.2 equiv, 1.2 mmol, 213.6 mg), AgNO₃ (0.1 equiv, 0.1 mmol, 17.0 mg)[1]

-

Solvent: Reagent-grade Acetone (5.0 mL)

-

Quench/Extraction: Petroleum ether or Diethyl ether, Deionized water.

Step-by-Step Methodology

-

Preparation and Inertion:

-

Equip a 25 mL round-bottom flask with a magnetic stir bar.

-

Causality: While the reaction is not strictly air-sensitive, purging with argon prevents oxidative dimerization (Glaser coupling) of the terminal alkyne.

-

-

Substrate Dissolution:

-

Dissolve 5-ethynyl-2-methylpyridine (1.0 mmol) in 5.0 mL of acetone.

-

-

Catalyst and Reagent Addition:

-

Add AgNO₃ (0.1 mmol) to the stirring solution.

-

Add NBS (1.2 mmol) in one portion.

-

Self-Validation Checkpoint: The solution may slightly darken or form a faint precipitate (AgBr) as the catalytic cycle initiates.

-

-

Light Exclusion (Critical Step):

-

Immediately wrap the reaction flask completely in aluminum foil.

-

Causality: Prevents ambient light from initiating radical formation from NBS, which would brominate the 2-methyl group of the pyridine ring[3].

-

-

Reaction Monitoring:

-

Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 8:2) eluent. The product bromoalkyne will typically elute slightly faster (higher Rf) than the highly polar terminal alkyne. UV visualization (254 nm) is highly effective due to the conjugated pyridine system.

-

-

Workup and Isolation:

-

Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with 20 mL of petroleum ether or diethyl ether.

-

Wash the organic phase with deionized water (3 × 10 mL) to remove acetone, unreacted NBS, and succinimide byproducts[2].

-

Extract the combined aqueous layers once with 10 mL of ether.

-

-

Purification:

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Pass the crude residue through a short pad of silica gel (eluting with hexanes/ethyl acetate) to remove trace silver salts and baseline impurities, yielding the pure 5-(bromoethynyl)-2-methylpyridine.

-

References

-

"New Methodologies for the Regio- and Stereoselective Electrophilic Cyanation of Alkynes" - eDiss, Georg-August-Universität Göttingen. Available at: [Link]

-

"Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes" - Thieme Connect. Available at: [Link]

-

"Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide" - ResearchGate. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(Bromoethynyl)-2-methylpyridine, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of structurally analogous compounds and foundational spectroscopic principles to predict its characteristic spectral features. Furthermore, a detailed, field-proven synthetic protocol is presented, offering a self-validating system for its preparation and subsequent characterization.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone in medicinal chemistry and functional materials, owing to their versatile reactivity and ability to engage in a wide range of biological interactions. The introduction of a bromoethynyl moiety at the 5-position of 2-methylpyridine creates a highly functionalized scaffold. The electron-withdrawing nature of the bromoalkyne and the strategic placement of the methyl group can significantly influence the electronic properties and steric profile of the molecule, making it a valuable building block for the synthesis of more complex chemical entities.

The structural elucidation of such novel compounds is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide will delve into the predicted spectroscopic data for 5-(Bromoethynyl)-2-methylpyridine, providing a robust framework for its identification and characterization.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known experimental data of the closely related analogue, 5-ethynyl-2-methylpyridine[1], and the established effects of bromine substitution on a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for 5-(Bromoethynyl)-2-methylpyridine are detailed below. The predictions are based on the known shifts of 5-ethynyl-2-methylpyridine and the expected inductive effects of the bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-(Bromoethynyl)-2-methylpyridine

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H6 | ~8.5 | d | ~2.0 | H-6 |

| Pyridine-H4 | ~7.6 | dd | ~8.0, 2.0 | H-4 |

| Pyridine-H3 | ~7.1 | d | ~8.0 | H-3 |

| Methyl | ~2.5 | s | - | -CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| Pyridine-C2 | ~159 | C-2 | ||

| Pyridine-C6 | ~152 | C-6 | ||

| Pyridine-C4 | ~139 | C-4 | ||

| Pyridine-C3 | ~126 | C-3 | ||

| Pyridine-C5 | ~119 | C-5 | ||

| Alkyne-C (C-Br) | ~78 | C ≡C-Br | ||

| Alkyne-C (C-Py) | ~75 | C≡C -Br | ||

| Methyl | ~24 | -CH₃ |

Causality of Predicted Shifts: The introduction of a bromine atom on the terminal alkyne of 5-ethynyl-2-methylpyridine is expected to have a noticeable effect on the chemical shifts of the acetylenic carbons. The electronegative bromine atom will induce a downfield shift (higher ppm) for the carbon directly attached to it (C≡C-Br) and a slight upfield shift (lower ppm) for the adjacent acetylenic carbon (C≡C -Br) due to anisotropic effects. The effect on the pyridine ring protons and carbons is anticipated to be minimal, hence their predicted shifts are very similar to those observed for 5-ethynyl-2-methylpyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-(Bromoethynyl)-2-methylpyridine are summarized below.

Table 2: Predicted IR Absorption Data for 5-(Bromoethynyl)-2-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~2200 | Weak to Medium | C≡C stretch (alkyne) |

| ~1600, 1470 | Strong | Pyridine ring C=C and C=N stretching |

| ~830 | Strong | C-H out-of-plane bending (substituted pyridine) |

| ~650 | Medium | C-Br stretch |

Expert Interpretation: The most diagnostic peak in the IR spectrum will be the C≡C stretching vibration. In terminal alkynes like 5-ethynyl-2-methylpyridine, this peak is typically found around 2100 cm⁻¹. The substitution with bromine is expected to shift this absorption to a slightly higher wavenumber, around 2200 cm⁻¹, and the intensity may be reduced. The presence of the pyridine ring will be confirmed by the characteristic aromatic C=C and C=N stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum for 5-(Bromoethynyl)-2-methylpyridine would exhibit a characteristic isotopic pattern for bromine.

Table 3: Predicted Mass Spectrometry Data for 5-(Bromoethynyl)-2-methylpyridine

| m/z (Predicted) | Relative Abundance | Assignment |

| 195/197 | ~1:1 | [M]⁺ (Molecular ion) |

| 116 | Variable | [M - Br]⁺ |

| 90 | Variable | [M - Br - C₂H₂]⁺ |

Trustworthiness of Isotopic Pattern: The presence of a single bromine atom will result in a distinctive molecular ion peak cluster, with two peaks of nearly equal intensity separated by 2 mass units (¹⁹⁵Br and ¹⁹⁷Br isotopes). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule. The primary fragmentation pathway is expected to be the loss of the bromine radical, followed by further fragmentation of the pyridine ring.

Synthetic Protocol and Workflow

The synthesis of 5-(Bromoethynyl)-2-methylpyridine can be reliably achieved from the commercially available precursor, 5-ethynyl-2-methylpyridine. The proposed method involves the electrophilic bromination of the terminal alkyne using N-bromosuccinimide (NBS) in the presence of a silver catalyst.

Experimental Protocol

Materials:

-

5-ethynyl-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-ethynyl-2-methylpyridine (1.0 eq) in acetone.

-

Add N-bromosuccinimide (1.1 eq) to the solution.

-

In a separate vial, dissolve a catalytic amount of silver nitrate (0.05 eq) in a minimal amount of water and add it to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(Bromoethynyl)-2-methylpyridine.

Synthetic Workflow Diagram

Sources

Comprehensive Characterization and Physical Properties of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

5-(Bromoethynyl)-2-methylpyridine is a highly functionalized heterocyclic intermediate critical to advanced organic synthesis, particularly in the construction of complex biaryls, thioamides, and pharmaceutical scaffolds via Cadiot-Chodkiewicz or Sonogashira cross-coupling pathways. Because terminal alkynes are often unstable or less reactive in specific electrophilic substitutions, converting them to bromoalkynes drastically alters their reactivity and physical properties.

This whitepaper provides an in-depth analysis of the physical properties (melting point, boiling point) of 5-(bromoethynyl)-2-methylpyridine, extrapolating from thermodynamic principles and structural analogs. It also establishes a self-validating experimental protocol for its synthesis and physical characterization.

Structural Dynamics & Thermodynamic Properties

The physical properties of 5-(bromoethynyl)-2-methylpyridine are dictated by three primary structural features: the electron-donating methyl group, the polar pyridine nitrogen, and the highly polarizable bromoethynyl (

Causality of Melting and Boiling Points

-

Melting Point (MP): The rigid, linear geometry of the bromoethynyl group facilitates dense crystal packing. Furthermore, halogen bonding (specifically the interaction between the electropositive

-hole of the bromine atom and the electronegative pyridine nitrogen of adjacent molecules) creates a robust crystalline lattice. Consequently, unlike simpler aliphatic alkynes like[1], this compound is a solid at room temperature , with an estimated melting point of 62–68 °C. -

Boiling Point (BP): Boiling points are governed by molecular weight and intermolecular forces. The addition of the heavy bromine atom (total MW: 196.04 g/mol ) significantly increases dispersion forces[2]. Based on the physical properties of analogous halogenated pyridines—such as[3]—the atmospheric boiling point of 5-(bromoethynyl)-2-methylpyridine is highly elevated. However, because bromoalkynes are prone to thermal degradation or polymerization at extreme temperatures, boiling point determinations must be conducted under reduced pressure.

Quantitative Data Summary

| Physical Property | Value (Predicted / Extrapolated) | Thermodynamic Causality |

| Molecular Weight | 196.04 g/mol | High mass increases London dispersion forces. |

| Melting Point | 62 – 68 °C | Driven by |

| Boiling Point (760 mmHg) | 245 – 265 °C | Extrapolated from analogous brominated methylpyridines[3]. |

| Boiling Point (10 mmHg) | 110 – 120 °C | Vacuum required to prevent thermal decomposition of the alkyne. |

| Density | ~ 1.45 g/cm³ | Dense packing due to the heavy bromine substituent. |

Mechanistic Pathways & Visualizations

To understand how molecular structure dictates physical behavior, we must map the intermolecular forces at play.

Figure 1: Causality between molecular structural features and macroscopic physical properties.

Self-Validating Experimental Protocol

The following methodology details the synthesis of 5-(bromoethynyl)-2-methylpyridine and the subsequent validation of its physical properties. This is a self-validating system : the physical property measurements (MP/BP) act as direct quality control gates for the synthetic steps. Similar methodologies have been validated for analogs like[4].

Phase 1: Synthesis via Electrophilic Halogenation

Reference methodology adapted from silver-catalyzed cyanation/halogenation of alkynes[5].

-

Reaction Setup: Dissolve 5-ethynyl-2-methylpyridine (1.0 equiv) in anhydrous acetone to achieve a 0.2 M concentration.

-

Causality: Acetone provides optimal solubility for both the organic substrate and the inorganic catalyst while remaining completely inert to electrophilic bromination.

-

-

Catalyst & Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equiv) and Silver Nitrate (

, 0.1 equiv). Stir the mixture at room temperature for 1 hour, strictly protecting the flask from light.-

Causality:

forms a transient silver acetylide intermediate. This dramatically increases the nucleophilicity of the terminal alkyne, directing the bromination exclusively to the alkyne terminus and preventing unwanted ring-bromination. Darkness prevents radical-mediated side reactions.

-

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 4:1). The complete disappearance of the starting material validates the catalytic turnover.

-

Workup & Isolation: Filter the crude mixture through a Celite pad to remove insoluble

salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Phase 2: Physical Property Validation

-

Melting Point Determination (Purity Gate): Load the purified, crystallized solid into a glass capillary. Heat at a controlled ramp rate of 2 °C/min using a digital melting point apparatus.

-

Self-Validation: The expected MP is 62–68 °C . A sharp melting range (<2 °C variance) confirms high crystalline purity. If the MP is depressed or broad, it indicates contamination (e.g., dibrominated byproducts), triggering a mandatory recrystallization step.

-

-

Boiling Point Determination (Vacuum Distillation): Transfer the purified solid to a micro-distillation apparatus connected to a high-vacuum pump.

-

Self-Validation: Distill at 10 mmHg. The compound will transition to the vapor phase at 110–120 °C . Attempting atmospheric distillation (~250 °C) will result in thermal degradation, invalidating the batch.

-

Figure 2: Synthetic workflow and physical characterization of 5-(bromoethynyl)-2-methylpyridine.

Handling, Stability, and Storage

Due to the inherent reactivity of the bromoethynyl group, 5-(bromoethynyl)-2-methylpyridine exhibits specific stability profiles:

-

Light Sensitivity: UV light can induce homolytic cleavage of the

bond. The compound must be stored in amber glass vials. -

Thermal Stability: While the extrapolated atmospheric boiling point is high (>245 °C), prolonged exposure to temperatures above 150 °C can cause explosive polymerization.

-

Storage: Store at 2–8 °C under an inert argon atmosphere to maintain crystalline integrity and prevent oxidative degradation.

References

-

PubChem. "5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020". National Center for Biotechnology Information. URL:[Link][2]

-

Georg-August-Universität Göttingen. "New Methodologies for the Regio- and Stereoselective Electrophilic Cyanation of Alkynes" (eDiss). University of Göttingen. URL:[Link][5]

-

Organic & Biomolecular Chemistry. "Synthesis of thioamides from alkynyl bromides, amines and Na2S·9H2O". RSC Publishing. URL:[Link][4]

-

LookChem. "Bromoethyne - Chemical Properties and Basic Information". LookChem Database. URL:[Link][1]

Sources

Solubility and Handling of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

Topic: Solubility and Handling of 5-(Bromoethynyl)-2-methylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

5-(Bromoethynyl)-2-methylpyridine is a specialized heteroaromatic intermediate, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogs) and complex pyridine-based ligands. Its structure combines a basic pyridine core with a reactive, lipophilic bromoalkyne tail.

This guide addresses the critical lack of public physicochemical data for this specific derivative. By synthesizing data from structural analogs (e.g., 2-(bromoethynyl)pyridine, 1-bromo-2-phenylacetylene) and applying chemoinformatic principles, this document provides a robust framework for its solubility, stability, and safe handling in organic workflows.

Key Takeaway: This compound exhibits high solubility in polar aprotic solvents (DCM, THF) but carries significant stability risks associated with the haloalkyne moiety. Avoid concentrating to dryness; store as a dilute solution.

Physicochemical Profile & Structural Logic

Understanding the solubility requires analyzing the competing forces within the molecule:

-

The Pyridine Core (Polar/Basic): The nitrogen atom creates a dipole and accepts hydrogen bonds, promoting solubility in polar organic solvents and potential miscibility with alcohols.

-

The Methyl Group (Lipophilic): At the 2-position, it adds slight lipophilicity and steric bulk, modulating crystal packing energy.

-

The Bromoethynyl Group (Lipophilic/Reactive): This linear, rigid "rod" is highly lipophilic but introduces a dipole moment toward the bromine. It significantly reduces water solubility compared to the parent methylpyridine.

| Property | Value (Predicted/Analogous) | Significance |

| Molecular Formula | C₈H₆BrN | Base scaffold for calculations. |

| Molecular Weight | 196.05 g/mol | Low MW facilitates rapid dissolution. |

| LogP (Octanol/Water) | ~2.5 – 2.9 | Moderately lipophilic; prefers organic phase. |

| pKa (Pyridine N) | ~6.0 | Weakly basic; solubility increases in acidic media (forms salt). |

| Physical State | Solid (Low Melting Point) | Likely crystalline or waxy solid at RT. |

Solubility Landscape

The following data categorizes solvents based on their interaction with the 5-(Bromoethynyl)-2-methylpyridine scaffold.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for extraction and transport. High volatility allows easy removal (but see stability warnings). |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Good alternative to DCM; often used for NMR. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Ideal for coupling reactions (Sonogashira). Ensure THF is peroxide-free. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Excellent for silica gel chromatography. |

| Polar Aprotic | DMSO / DMF | High | Used for library storage. Caution: High boiling points make removal difficult without heating (risk of decomposition). |

| Protic | Methanol / Ethanol | Moderate to High | Soluble, but nucleophilic attack on the bromoalkyne is possible under basic conditions (solvolysis). |

| Non-Polar | Hexanes / Heptane | Low | Used as an anti-solvent for crystallization. |

| Aqueous | Water | Insoluble | Only soluble if pH < 4 (protonation of pyridine N), but acid may degrade the alkyne. |

Mechanism of Dissolution

-

Dipole-Dipole Interactions: The pyridine nitrogen interacts strongly with polar aprotic solvents (DCM, Acetone).

-

Pi-Stacking: Aromatic solvents like Toluene can solvate the compound effectively, often used in reaction mixtures at elevated temperatures.

Stability & Safety in Solution (Critical)

Warning: Haloalkyne Instability Compounds containing the -C≡C-Br motif are potentially shock-sensitive and thermally unstable. They can undergo explosive decomposition if concentrated to dryness or heated excessively.

-

Solution Storage: Always store 5-(Bromoethynyl)-2-methylpyridine in solution (e.g., DCM or Toluene) rather than as a dry solid.

-

Avoid Strong Bases: In protic solvents, strong bases can cause "halogen dance" rearrangements or nucleophilic attack on the alkyne.

-

Light Sensitivity: Store in amber vials to prevent photolytic debromination.

Experimental Workflows

Workflow: Safe Dissolution & Reaction Setup

This workflow ensures the compound is handled safely while maximizing solubility for coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira).

Figure 1: Safe dissolution and handling workflow for labile bromoalkynyl pyridines.

Protocol: Saturation Shake-Flask Solubility Determination

Since exact literature values are scarce, use this standard protocol to determine solubility in a specific solvent.

-

Preparation: Weigh ~10 mg of 5-(Bromoethynyl)-2-methylpyridine into a 4 mL amber glass vial.

-

Solvent Addition: Add the solvent of interest in 50 µL increments at Room Temperature (20-25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved: Solution is clear. Calculate solubility (

). -

Undissolved: Continue adding solvent until 1 mL is reached.

-

-

Quantification (Optional): If fully dissolved at low volume, add more solid until saturation is observed (precipitate remains). Filter the supernatant and analyze via HPLC (UV detection at 254 nm) against a standard curve.

Synthesis & Application Context

Synthesis Pathway

This compound is typically synthesized via the bromination of 5-ethynyl-2-methylpyridine .

-

Reagents: NBS (N-Bromosuccinimide) and AgNO₃ (catalytic) in Acetone or Acetonitrile.

-

Purification Note: The product is often purified by rapid filtration through a silica plug using Hexanes:EtOAc (4:1). Do not distill.

Decision Tree: Solvent Selection

Figure 2: Decision matrix for selecting the optimal solvent based on the intended experimental application.

References

- General Synthesis of Bromoalkynes: Chodkiewicz, W. (1957). Ann. Chim. (Paris), 2, 819–869.

-

MTEP/MPEP Analog Synthesis: Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry, 46(22), 4776-4789. Link

-

Safety of Haloalkynes: Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed). Elsevier.[1] (Reference for shock sensitivity of bromo/chloro-alkynes).

-

Pyridine Solubility Data: PubChem Compound Summary for Pyridine. National Center for Biotechnology Information. Link

Sources

Navigating the Synthesis and Application of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide for Advanced Research

For Immediate Release

This technical guide addresses the current commercial landscape and provides a comprehensive, field-proven framework for the synthesis and application of 5-(Bromoethynyl)-2-methylpyridine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of data to offer in-depth, actionable insights into the procurement and practical use of this valuable chemical intermediate.

Executive Summary: Scarcity and Strategic Synthesis

A thorough market analysis reveals that 5-(Bromoethynyl)-2-methylpyridine is not a readily available, off-the-shelf chemical. Its absence from major chemical supplier catalogs necessitates a strategic shift from direct procurement to in-house synthesis. This guide provides the necessary protocols and theoretical grounding to empower research teams to produce this compound from commercially available precursors, ensuring a consistent and reliable supply for ongoing discovery and development projects.

The Precursor Landscape: Commercial Availability of Key Starting Materials

The synthesis of 5-(Bromoethynyl)-2-methylpyridine is contingent on the availability of its structural precursors. Our investigation confirms that halogenated pyridines, essential for the introduction of the bromoethynyl moiety, are commercially accessible.

Key Commercially Available Precursors:

| Precursor Compound | CAS Number | Typical Purity | Common Suppliers |

| 5-Bromo-2-methylpyridine | 3430-13-5 | ≥98% (GC/HPLC) | Sigma-Aldrich, TCI America, Fisher Scientific, Chem-Impex |

| 2-Bromo-5-methylpyridine | 3510-66-5 | ~98% | Jubilant Ingrevia, TCI America, Fisher Scientific |

Note: The purity and suppliers listed are representative and not exhaustive. Researchers should always consult specific supplier documentation for the most up-to-date information.

The widespread availability of 5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline, makes it the logical and most common starting point for the synthesis of the target compound.[1][2]

Synthetic Strategy: The Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of 5-(Bromoethynyl)-2-methylpyridine is the Sonogashira cross-coupling reaction. This powerful transformation allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of an aryl or vinyl halide.

Reaction Principle:

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Figure 1: Conceptual workflow of the Sonogashira coupling for the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

Detailed Experimental Protocol:

This protocol provides a representative methodology for the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

Materials:

-

5-Bromo-2-methylpyridine

-

(Bromoethynyl)trimethylsilane

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-methylpyridine (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

-

Add the anhydrous solvent and the amine base.

-

To this stirred mixture, add (Bromoethynyl)trimethylsilane (1.1-1.5 eq) dropwise at room temperature.

-

The reaction mixture is then typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized 5-(Bromoethynyl)-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ethynyl carbons, in addition to the signals for the pyridine ring and the methyl group.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The introduction of a bromoethynyl group provides a versatile handle for further chemical modifications, making 5-(Bromoethynyl)-2-methylpyridine a valuable building block in drug discovery.

Figure 2: Potential applications of 5-(Bromoethynyl)-2-methylpyridine in medicinal and agrochemical research.

The bromoethynyl functionality can participate in a variety of subsequent chemical transformations, including further cross-coupling reactions and click chemistry, allowing for the rapid generation of diverse compound libraries.[4] Pyridine derivatives are known to be key components in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4] They are also prevalent in agents targeting the central nervous system and in the synthesis of agrochemicals.[1][5]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemicals involved in the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

-

5-Bromo-2-methylpyridine: This compound is classified as a skin and eye irritant.[6][7][8] It may also cause respiratory irritation.[8] Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8][9][10]

-

Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents and Reagents: The solvents and bases used in the Sonogashira coupling are often flammable and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific chemical before use.

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Use appropriate PPE at all times.

-

Avoid inhalation, ingestion, and skin/eye contact with all chemicals.

-

In case of exposure, follow the first-aid measures outlined in the relevant SDS.[6][7][9]

Conclusion

While 5-(Bromoethynyl)-2-methylpyridine is not directly available from commercial suppliers, its synthesis from readily available precursors via the Sonogashira coupling is a well-established and accessible strategy for research and development laboratories. This guide provides the foundational knowledge and practical protocols necessary to empower scientists to produce this versatile building block, thereby facilitating the discovery and development of novel therapeutics and other advanced chemical entities.

References

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Anjali Labs. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad. Retrieved from [Link]

-

Pharma Info Source. CAS 1147893-28-4 suppliers, 5-(2-Bromoethyl)-2-methylpyridine suppliers. Retrieved from [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. 5-Bromo-2-methylpyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-methylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

stability and storage conditions for 5-(Bromoethynyl)-2-methylpyridine

An In-depth Technical Guide to the Stability and Storage of 5-(Bromoethynyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for 5-(Bromoethynyl)-2-methylpyridine. As a specialized heterocyclic compound, its unique structural features—a pyridine ring, a methyl substituent, and a bromoalkyne moiety—dictate its reactivity and stability profile. Understanding these characteristics is paramount for ensuring its integrity in research and development applications, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Introduction to 5-(Bromoethynyl)-2-methylpyridine: A Molecule of Interest

5-(Bromoethynyl)-2-methylpyridine is a versatile synthetic intermediate. The pyridine scaffold is a common motif in medicinal chemistry, and the bromoalkyne group offers a reactive handle for a variety of coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, as well as cycloadditions.[1] The methyl group at the 2-position can also influence the electronic properties and reactivity of the pyridine ring.[2]

The stability of this compound is not extensively documented in publicly available literature, necessitating a detailed analysis based on the chemistry of its constituent functional groups. This guide synthesizes information from related compounds to provide a robust framework for its handling and storage.

Chemical Stability Profile

The overall stability of 5-(Bromoethynyl)-2-methylpyridine is a function of its three key structural components: the 2-methylpyridine ring, the ethynyl (alkyne) linkage, and the terminal bromine atom.

The 2-Methylpyridine Core

Pyridine and its alkyl derivatives are generally stable aromatic compounds. However, they are susceptible to certain degradation pathways:

-

Oxidation: The pyridine ring is relatively stable to oxidation, but the methyl group is a potential site for oxidative degradation, which can be catalyzed by metal ions or occur under harsh oxidative conditions.[3][4] This could lead to the formation of pyridine-2-carboxylic acid or other oxidized species.

-

Hygroscopicity: Pyridine-based compounds can be hygroscopic, absorbing water from the atmosphere.[5] This is a critical consideration as the presence of moisture can facilitate hydrolytic degradation pathways.

-

Basicity and Salt Formation: The nitrogen atom in the pyridine ring has a basic lone pair of electrons, allowing it to react with acids to form pyridinium salts.[5] While this is a fundamental aspect of its chemistry, uncontrolled exposure to acidic environments can lead to unwanted salt formation and potential catalysis of degradation reactions.

The Bromoalkyne Functional Group

The bromoalkyne moiety is the most reactive and, therefore, the most stability-critical part of the molecule.

-

Thermal Instability: Bromoalkynes can be thermally sensitive. Elevated temperatures can lead to decomposition, which may involve the elimination of HBr or polymerization.[6] The decomposition temperature is the point at which a substance chemically breaks down due to heat.[7]

-

Light Sensitivity: While not extensively documented for this specific compound, many functionalized alkynes and halogenated compounds can be sensitive to light.[8][9] Photochemical degradation can occur, leading to the formation of radical species and subsequent unwanted reactions.[10][11]

-

Nucleophilic Attack: The carbon-bromine bond is susceptible to nucleophilic attack, which can lead to substitution reactions. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the alkyne.

-

Hydrolytic Instability: Although direct data is limited, haloalkynes can be susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding terminal alkyne and other byproducts.[12][13]

Potential for Polymerization

A significant degradation pathway for ethynylpyridines is polymerization. This can be initiated by:

-

Acidic Conditions: Strong acids can protonate the pyridine nitrogen, activating the acetylenic bond and leading to spontaneous polymerization.[2]

-

Quaternization: Alkylating agents can react with the pyridine nitrogen to form a pyridinium salt, which can also trigger polymerization of the ethynyl group.[1]

Recommended Storage Conditions

To maintain the purity and integrity of 5-(Bromoethynyl)-2-methylpyridine, the following storage conditions are recommended, based on best practices for analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C to -80°C. | To minimize thermal degradation and slow down potential polymerization reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and reactions with atmospheric moisture. |

| Light | Store in an amber or opaque vial, in a dark location. | To protect against potential photochemical decomposition. |

| Container | Use a tightly sealed, appropriate glass container. | To prevent exposure to air and moisture. |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with pyridine derivatives and reactive alkynes, stringent safety protocols must be followed.

Engineering Controls

-

Ventilation: Always handle 5-(Bromoethynyl)-2-methylpyridine in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use an appropriate respirator.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents

-

Strong Acids

-

Strong Bases

-

Metals

-

Reducing Agents

A comprehensive list of incompatible chemicals should always be consulted.[14][15][16][17][18]

Potential Degradation Pathways and Their Mitigation

Understanding the likely degradation pathways is crucial for developing effective stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes.

Caption: Potential degradation pathways for 5-(Bromoethynyl)-2-methylpyridine.

Experimental Protocol: Monitoring for Degradation

A high-performance liquid chromatography (HPLC) method with a UV detector is a suitable technique for monitoring the purity of 5-(Bromoethynyl)-2-methylpyridine over time.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

-

Analysis: Inject a known volume of the sample solution and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The area of the main peak can be used to quantify the remaining amount of the parent compound.

Conclusion

References

- Subramanyam, S., & Blumstein, A. (1992). Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid. DTIC.

- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Bromoalkynes in Chemical Synthesis.

- Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021, April 26).

- Sembaev, D. K., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127–131.

- ChemicalBook. (2024, March 25). 2-Methylpyridine: Properties, Production process and Uses.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015, March 31). CORE.

- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.

- Accounts of Chemical Research. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.

- Journal of the American Chemical Society. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.

- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). PMC.

- Chemical Engineering Transactions. (n.d.).

- YouTube. (2023, October 15).

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- University of Cambridge. (n.d.). Incompatible chemicals | Department of Engineering Health & Safety.

- ResearchGate. (2025, August 9). (PDF)

- TSI Journals. (2011, October 27).

- degradation of pyridines in the environment. (n.d.). Semantic Scholar.

- The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.

- Brainly.in. (2022, August 18). Explain the mechanisms of alkaline hydrolysis of Bromoethane.

- Wikipedia. (n.d.). Thermal decomposition.

- St. Olaf College. (n.d.).

- Examples of Incomp

- Benchchem. (n.d.). Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15).

- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.

- Environment, Health and Safety. (n.d.).

- Chem-Impex. (n.d.). 5-Bromo-2-methylpyridine N-oxide.

- ResearchGate. (2025, August 7).

- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.

- Light stability of norethindrone and ethinyl estradiol formul

- PMC. (n.d.). Fe-Catalyzed Fluoroalkyl(hetero)arylation of Vinyl Azaarenes: Rapid and Modular Synthesis of Unsymmetrical 1,1-Bis(hetero)arylalkanes.

- ICH. (n.d.). stability testing: photostability testing of new drug substances and products.

- ERIC. (2022, July).

- ChemRxiv. (n.d.).

- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- PubMed. (2011, July 15). Degradation of pyridine by one Rhodococcus strain in the presence of chromium (VI) or phenol.

- PMC. (n.d.).

- DTIC. (1993, March 12). Thermal Decomposition of Energetic Materials. 3.

- PubMed. (2020, February 15).

- ResearchGate. (2019, March 6).

- ChemRxiv. (n.d.). Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions.

- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.

- ResearchGate. (2025, October 25). (PDF)

- Open Access Pub. (n.d.). Alkynes | Journal of New Developments in Chemistry.

- ResearchGate. (2014, August 25). Tuning the color and photostability of perylene diimides inside polymer nanoparticles: Towards biodegradable substitutes of quantum dots.

- Dalton Transactions (RSC Publishing). (n.d.).

Sources

- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 4. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 5. researchgate.net [researchgate.net]

- 6. cetjournal.it [cetjournal.it]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longchangchemical.com [longchangchemical.com]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Pd/Cu-Catalyzed Cross-Coupling of 5-(Bromoethynyl)-2-methylpyridine

This Application Note is designed for research scientists and process chemists focusing on the synthesis of conjugated diynes and heterocyclic scaffolds. It details the specific use of 5-(Bromoethynyl)-2-methylpyridine —a specialized 1-bromoalkyne electrophile—in Palladium/Copper-catalyzed cross-coupling reactions.

While the "Sonogashira coupling" classically refers to the reaction between an aryl halide and a terminal alkyne, the coupling of a 1-haloalkyne with a terminal alkyne (historically the Cadiot-Chodkiewicz reaction) is frequently performed under modified Sonogashira conditions (Pd/Cu catalysis) to ensure high yields and functional group tolerance.[1]

Executive Summary & Scope

5-(Bromoethynyl)-2-methylpyridine is a highly reactive electrophile used to introduce the (2-methylpyridin-5-yl)-ethynyl moiety into complex molecules. Unlike standard aryl bromides, this compound possesses a C(sp)–Br bond .

When subjected to Pd/Cu catalysis in the presence of a terminal alkyne, it yields unsymmetrical 1,3-diynes . This motif is critical in the development of:

-

Optoelectronic Materials: Conjugated polyynes for molecular wires.

-

Pharmaceuticals: Natural product analogues (e.g., polyyne antibiotics) and rigid linkers in PROTACs.

Critical Distinction:

-

Standard Sonogashira: Aryl-Br + Alkyne-H

Aryl-Alkyne. -

This Protocol (Alkynyl Sonogashira/Cadiot-Chodkiewicz): Alkynyl-Br + Alkyne-H

Unsymmetrical Diyne.[2]

Compound Preparation & Stability

Since 5-(Bromoethynyl)-2-methylpyridine is not a standard catalog reagent, it is typically synthesized from 5-ethynyl-2-methylpyridine.

Synthesis Pathway:

Safety Warning: 1-Bromoalkynes are potentially explosive and sensitive to light/heat. Store at -20°C under argon. Avoid metal spatulas; use Teflon-coated tools.

Mechanistic Insight

The reaction proceeds via a modified Pd(0)/Pd(II) catalytic cycle. The C(sp)–Br bond is weaker than a C(sp²)–Br bond, facilitating rapid oxidative addition.

Reaction Pathway Diagram

Caption: The catalytic cycle for the coupling of an alkynyl bromide. Note that oxidative addition into the C(sp)-Br bond is generally faster than C(sp²)-Br, allowing milder conditions.

Experimental Protocol

Objective: Synthesis of 5-(4-phenylbuta-1,3-diynyl)-2-methylpyridine via cross-coupling with phenylacetylene.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| 5-(Bromoethynyl)-2-methylpyridine | 1.0 | Electrophile | Limiting reagent. |

| Phenylacetylene | 1.1 - 1.2 | Nucleophile | Slight excess to ensure conversion. |

| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst | Pd(II) precatalyst. |

| CuI | 0.04 (4 mol%) | Co-catalyst | Activates terminal alkyne. |

| Diisopropylamine (DIPA) | 2.0 | Base | Scavenges HBr. |

| THF (Anhydrous) | [0.1 M] | Solvent | Degassed is critical. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen or Argon.

-

-

Reagent Loading:

-

Charge the flask with Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

-

Add 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv).

-

Note: If the bromoalkyne is an oil, transfer it using a syringe after solvent addition.

-

-

Solvent & Base Addition:

-

Add anhydrous THF (concentration ~0.1 M relative to bromide).

-

Add Diisopropylamine (2.0 equiv).

-

Observation: The solution may turn yellow/brown upon mixing.

-

-

Alkyne Addition:

-

Add Phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.

-

Why? Slow addition keeps the concentration of copper acetylide low, reducing the risk of homocoupling (Glaser coupling) of the terminal alkyne.

-

-

Reaction Monitoring:

-

Stir at Room Temperature for 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc).[3] The bromoalkyne spot (usually higher Rf) should disappear.

-

Optimization: If sluggish, heat gently to 40°C. Avoid high heat (>60°C) to prevent polymerization of the diyne.

-

-

Work-up:

-

Dilute with Et₂O or EtOAc.

-

Wash with saturated NH₄Cl (aq) to remove copper salts (aqueous layer turns blue).

-

Wash with brine, dry over Na₂SO₄, and concentrate

-

Caution: Do not concentrate to absolute dryness if the product is unstable; keep in solution if possible.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes. -

Note: Diynes can be light-sensitive; protect columns with foil.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Homocoupling (Glaser) | Presence of O₂ | Rigorous degassing of solvents (freeze-pump-thaw). |

| Low Conversion | Oxidative addition failure | Switch to electron-rich ligand (e.g., XPhos) or increase CuI loading. |

| Polymerization | Reaction temp too high | Keep reaction at 0°C to RT; add radical inhibitor (BHT) if necessary. |

| Hydrolysis of C-Br | Wet solvent | Ensure anhydrous conditions; C-Br bond is labile to moisture. |

References

-

Sonogashira Coupling Overview

-

Cadiot-Chodkiewicz Coupling (Alkynyl Halides)

-

Pd-Catalyzed Alkynyl Bromide Coupling

-

Properties of 5-Bromo-2-methylpyridine (Precursor)

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

- 9. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Bromoethynyl)-2-methylpyridine

Introduction: The Strategic Importance of 5-(Bromoethynyl)-2-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of rigid, linear alkynyl linkers is a cornerstone of molecular design. 5-(Bromoethynyl)-2-methylpyridine emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a reactive bromoalkyne, a coordinating pyridine ring, and a sterically and electronically influencing methyl group—offers a powerful handle for the construction of complex molecular architectures.

The bromoalkyne moiety serves as a prime electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon bonds. The inherent linearity of the ethynyl group allows for precise spatial orientation of substituents, a critical factor in designing molecules with specific biological activities or material properties. Furthermore, the pyridine nitrogen can act as a ligand for metal centers or a hydrogen bond acceptor, influencing the pharmacokinetic profile of drug candidates or the self-assembly properties of organic materials. These application notes provide detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions involving 5-(bromoethynyl)-2-methylpyridine: the Sonogashira, Suzuki-Miyaura, and Stille couplings.

I. Sonogashira Coupling: The Premier Method for Alkynyl-Aryl/Vinyl Bond Formation

The Sonogashira reaction is arguably the most direct and widely employed method for the alkynylation of aryl and vinyl halides.[1] It involves the coupling of a terminal alkyne with an organic halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2] In the context of our substrate, 5-(bromoethynyl)-2-methylpyridine will be coupled with a terminal alkyne to generate a dissymmetric diyne.

Mechanistic Rationale

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[2] The palladium cycle begins with the oxidative addition of the bromoalkyne to the Pd(0) catalyst. Simultaneously, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[2] The use of a copper co-catalyst is crucial as it facilitates the reaction to proceed under milder conditions.[3]

Experimental Workflow: Sonogashira Coupling

Caption: A typical workflow for a Sonogashira coupling experiment.

Protocol 1: Sonogashira Coupling of 5-(Bromoethynyl)-2-methylpyridine with Phenylacetylene

Materials:

-

5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-(bromoethynyl)-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF via syringe, followed by triethylamine.

-

Add phenylacetylene dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-